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Introduction

LY3200882 is an orally bioavailable, potent, and highly selective small molecule inhibitor of the

transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like

kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous

cellular processes, including growth, differentiation, apoptosis, and immune response.[4][5] In

the context of cancer, this pathway exhibits a dual role, acting as a tumor suppressor in the

early stages but promoting tumor progression, metastasis, and immunosuppression in

advanced disease.[4][6] By targeting ALK5, the key signal-propagating receptor in the

canonical TGF-β pathway, LY3200882 represents a promising therapeutic strategy for various

advanced cancers.[6][7] This technical guide provides a comprehensive overview of

LY3200882, including its mechanism of action, preclinical and clinical data, and detailed

experimental methodologies.

Mechanism of Action
LY3200882 functions as an ATP-competitive inhibitor of the serine/threonine kinase domain of

ALK5.[2][3][6] This direct inhibition blocks the phosphorylation of downstream mediators,

primarily SMAD2 and SMAD3.[1][6] The TGF-β signaling cascade is initiated by the binding of

TGF-β ligands to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates
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ALK5.[8] Activated ALK5 subsequently phosphorylates SMAD2 and SMAD3, enabling them to

form a complex with SMAD4. This complex translocates to the nucleus and regulates the

transcription of target genes.[8] By preventing the initial phosphorylation of SMAD2/3,

LY3200882 effectively abrogates the downstream signaling cascade.[1][6]

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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